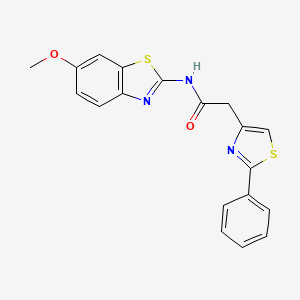![molecular formula C20H20N4 B11368390 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine](/img/structure/B11368390.png)
6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a pyrrolidinylphenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, particularly in medicinal chemistry and drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine to form 2-(pyrrolidin-1-yl)pyrimidine. This intermediate is then reacted with 4-aminobenzophenone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Biology: It serves as a tool compound for studying various biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a building block in material science.
作用機序
The mechanism of action of 6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation . The binding of the compound to these targets results in the downregulation of key signaling pathways, ultimately leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Phenylpyrimidines: These compounds contain a phenyl group attached to the pyrimidine ring and are used in similar research applications.
Pyrrolidinylpyrimidines: These compounds have a pyrrolidine ring attached to the pyrimidine core and are studied for their pharmacological properties.
Uniqueness
6-phenyl-N-[4-(pyrrolidin-1-yl)phenyl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and pyrrolidinyl groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in drug discovery and development .
特性
分子式 |
C20H20N4 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
6-phenyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C20H20N4/c1-2-6-16(7-3-1)19-14-20(22-15-21-19)23-17-8-10-18(11-9-17)24-12-4-5-13-24/h1-3,6-11,14-15H,4-5,12-13H2,(H,21,22,23) |
InChIキー |
NUOQFCQWTYCVCN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC3=NC=NC(=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11368316.png)
![4,6-dimethyl-N-(2-methylphenyl)-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11368328.png)
![N-(4-methoxyphenyl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide](/img/structure/B11368334.png)
![N-[4-(benzyloxy)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11368353.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11368360.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B11368361.png)
![N-benzyl-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-methylacetamide](/img/structure/B11368372.png)

![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11368376.png)
![5-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11368377.png)

![2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11368394.png)
![N-(2,6-difluorophenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11368401.png)
![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11368404.png)
